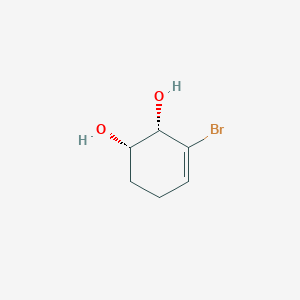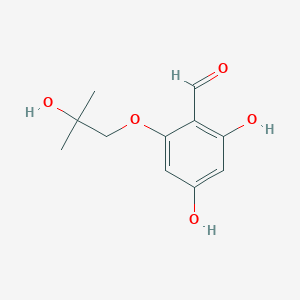![molecular formula C29H31ClO4 B14267168 3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate CAS No. 138779-15-4](/img/no-structure.png)
3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate is an organic compound that belongs to the class of aromatic esters This compound features a complex structure with multiple functional groups, including a chloro-substituted phenyl ring, a propylbenzoyl ester linkage, and a hexylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 3-chloro-4-hydroxybenzoic acid, which is then esterified with 4-propylbenzoyl chloride under acidic conditions to form the intermediate ester. This intermediate is subsequently reacted with 4-hexylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the phenyl ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Ester Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Phenol Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Formed from ester hydrolysis.
Quinones and Hydroquinones: Formed from oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate involves its interaction with specific molecular targets and pathways. The chloro group and ester linkages play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: A precursor in the synthesis of the target compound.
4-Propylbenzoic acid: Another precursor used in the synthesis.
4-Hexylbenzoic acid: A related compound with similar structural features.
Uniqueness
3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate is unique due to its combination of functional groups and structural complexityThe presence of both chloro and ester groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
| 138779-15-4 | |
Molekularformel |
C29H31ClO4 |
Molekulargewicht |
479.0 g/mol |
IUPAC-Name |
[2-chloro-4-(4-hexylbenzoyl)oxyphenyl] 4-propylbenzoate |
InChI |
InChI=1S/C29H31ClO4/c1-3-5-6-7-9-22-12-16-23(17-13-22)28(31)33-25-18-19-27(26(30)20-25)34-29(32)24-14-10-21(8-4-2)11-15-24/h10-20H,3-9H2,1-2H3 |
InChI-Schlüssel |
BTUKQBUPYJPCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)





